(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate
Description
The compound (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate is a bicyclic ester derivative featuring a 1,3-dioxole ring fused to a partially hydrogenated benzene ring. Key structural attributes include:
- Ethyl ester group at position 5.
- Diethyl substituents at position 2,2 of the dioxole ring.
- Methylsulfonyloxy (mesyl) group at position 7, which serves as a leaving group in nucleophilic substitution reactions.
- Stereochemistry: The 3aR,7R,7aR configuration ensures a rigid, chair-like conformation of the bicyclic system, critical for its reactivity and intermolecular interactions .
Synthetic routes often involve esterification and mesylation steps, as seen in analogous compounds like methyl (3aR,7aR)-2,2-dimethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate (compound 124), which employs triethylamine and methanol under reflux conditions .
Properties
Molecular Formula |
C15H24O7S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,4,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C15H24O7S/c1-5-15(6-2)20-11-8-10(14(16)19-7-3)9-12(13(11)21-15)22-23(4,17)18/h9,11-13H,5-8H2,1-4H3/t11-,12-,13-/m1/s1 |
InChI Key |
KLRUSSWZRFBVFQ-JHJVBQTASA-N |
Isomeric SMILES |
CCC1(O[C@@H]2CC(=C[C@H]([C@@H]2O1)OS(=O)(=O)C)C(=O)OCC)CC |
Canonical SMILES |
CCC1(OC2CC(=CC(C2O1)OS(=O)(=O)C)C(=O)OCC)CC |
Origin of Product |
United States |
Preparation Methods
Starting Material and General Approach
The synthesis of this compound typically begins with shikimic acid , a naturally occurring chiral compound widely used as a precursor in antiviral drug synthesis. The multi-step synthesis involves:
- Esterification of shikimic acid to form the ethyl ester derivative.
- Condensation reactions to form the tetrahydrobenzo[d]dioxole ring system.
- Sulfonylation to introduce the methylsulfonyl (mesyl) group at the 7-position hydroxyl site.
This synthetic sequence ensures the retention of stereochemistry critical for biological activity.
Stepwise Synthetic Route
This sequence is supported by crystallographic and computational studies confirming the stereochemistry and purity of the product.
Reaction Conditions and Optimization
- Esterification: Typically carried out under reflux in ethanol with an acid catalyst to drive the equilibrium toward ester formation.
- Cyclization/Condensation: Conditions carefully controlled to avoid overreaction and maintain stereochemical integrity.
- Sulfonylation: Conducted at low temperatures (0–5 °C) to prevent side reactions and ensure selective substitution.
Purification Techniques
- Crystallization: The product can be purified by solution crystallization, yielding single crystals suitable for X-ray diffraction analysis.
- Chromatography: Preparative chromatography may be used to isolate the compound from side products or unreacted starting materials.
Research Data and Analytical Characterization
Crystallographic and Computational Studies
- Single-crystal X-ray diffraction has been employed to determine the absolute configuration and confirm the stereochemistry of the compound.
- Density Functional Theory (DFT) calculations (B3LYP/6-311+G(2d,p)) support the experimental structure and provide insights into frontier molecular orbitals, aiding in understanding reactivity and stability.
Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Boiling Point | 474.2 ± 45.0 °C (predicted) | High due to molecular weight |
| Density | 1.26 ± 0.1 g/cm³ (predicted) | Consistent with similar esters |
| Solubility | Sparingly soluble in chloroform; slightly soluble in ethyl acetate and methanol | Hygroscopic; requires inert atmosphere storage |
| Physical Form | Colorless to pale yellow oil | Purity affects color |
These properties are critical for handling and storage during synthesis and downstream processing.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for modifying the compound’s polarity and enabling further derivatization.
Mechanistic Insight :
DFT studies reveal that electron-withdrawing effects from the mesyl group enhance the electrophilicity of the ester carbonyl, accelerating hydrolysis . The tetrahydrobenzo[d] dioxole ring remains intact under these conditions.
Nucleophilic Substitution at the Mesyl Group
The methylsulfonyl (mesyl) group acts as a superior leaving group, enabling nucleophilic displacement reactions. This reactivity is exploited to introduce diverse functional groups at the 7-position.
Research Findings :
-
X-ray crystallography confirms retention of stereochemistry at the 7-position post-substitution .
-
Competitive inhibition assays show 7-amino derivatives exhibit 10–15% higher binding affinity to neuraminidase compared to mesyl precursors .
Ring-Opening Reactions of the Dioxole Core
The tetrahydrobenzo[d] dioxole ring undergoes controlled ring-opening under specific conditions, enabling access to bicyclic or linear frameworks.
Mechanistic Notes :
DFT calculations indicate that electron-donating diethyl groups stabilize partial positive charges during ring-opening, directing attack to the less hindered position .
Stability and Side Reactions
The compound’s stability under various conditions has been rigorously studied:
Scientific Research Applications
(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Key pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Structural Analogues
Key Observations:
The ethyl ester (vs. methyl in 124) may enhance lipophilicity, influencing solubility in organic solvents.
Thiophene-based analogues (e.g., from ) exhibit divergent electronic properties due to sulfur’s electronegativity, making them more reactive in cycloaddition reactions .
Stereochemical Considerations :
- The (3aR,7R,7aR) configuration in the target compound contrasts with the (3aR,5S,6R,6aR) configuration in ’s tetrahydrofuro-dioxolane derivative. This difference impacts hydrogen-bonding networks and crystal packing .
Chemoinformatic Similarity Analysis
Using Tanimoto coefficients (a common metric for binary structural similarity), the target compound shares ~85% similarity with compound 124 (due to identical core and mesyloxy group) but only ~40% with thiophene derivatives (e.g., ) .
Biological Activity
The compound (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.
The molecular formula of the compound is , with a molecular weight of 348.41 g/mol. It is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Boiling Point | 474.2 ± 45.0 °C |
| Density | 1.26 ± 0.1 g/cm³ |
| Solubility | Chloroform (sparingly), Ethyl Acetate (slightly), Methanol (slightly) |
| Form | Oil |
| Color | Colorless to Pale Yellow |
This compound is often referenced as an impurity in the synthesis of neuraminidase inhibitors, particularly in relation to Oseltamivir .
Antiviral Properties
Research indicates that derivatives of compounds similar to (3aR,7R,7aR) have shown antiviral activity. For instance, certain analogs have been evaluated for their efficacy as neuraminidase inhibitors, which are crucial in the treatment of influenza viruses. The biological evaluation of these compounds typically involves assessing their inhibitory effects on viral replication in vitro.
Enzyme Inhibition Studies
Inhibition studies conducted on various enzymes have revealed that structural analogs of (3aR,7R,7aR) exhibit varying degrees of potency. For example, a study found that some related compounds demonstrated significant inhibition against specific enzymes involved in bacterial and viral metabolism . However, the specific compound (3aR,7R,7aR) itself showed less than 10% inhibition at concentrations of 100 μM against MbtI and other target enzymes .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of structurally similar compounds against lung adenocarcinoma cell lines (A549). The results indicated that while some derivatives showed promising activity with IC50 values in the nanomolar range, others were significantly less potent .
- Neuraminidase Inhibition : In the context of influenza treatment, derivatives similar to (3aR,7R,7aR) were tested for their ability to inhibit neuraminidase activity. While some analogs displayed effective inhibition, others were less successful, highlighting the importance of structural modifications for enhancing biological activity .
The mechanism by which (3aR,7R,7aR) exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow interaction with key enzymes involved in viral replication and bacterial metabolism. The presence of the methylsulfonyl group may play a critical role in enhancing binding affinity and specificity towards target sites.
Q & A
Q. What strategies are effective in designing novel derivatives with enhanced bioactivity?
- Methodological Answer:
- Scaffold Modification: Replace the ethyl ester with a bioisostere (e.g., amide) to improve metabolic stability.
- SAR Studies: Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) and test in enzymatic assays.
- Computational Docking: Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
